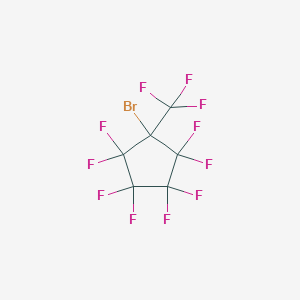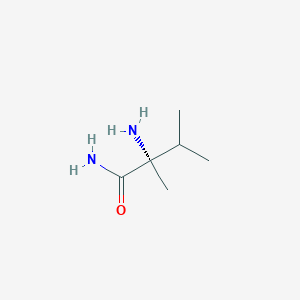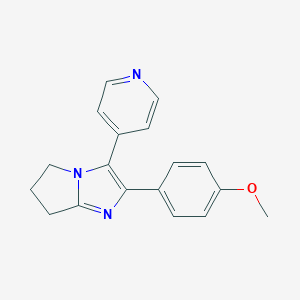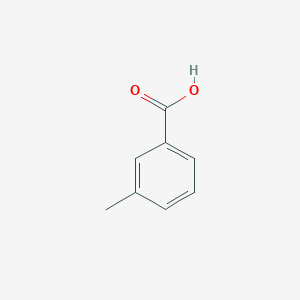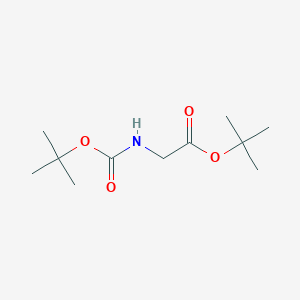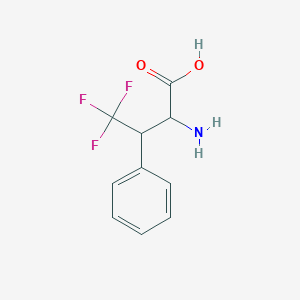
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a fluorinated amino acid with potential applications in various scientific areas. Asymmetric syntheses of this compound have been developed due to its interesting chemical and physical properties, influenced by the trifluoro group and the phenyl group (Soloshonok, Ohkura, & Yasumoto, 2006).
Synthesis Analysis
The synthesis of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves asymmetric methods for obtaining its S- and R- enantiomers. One approach includes a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating practical application for large-scale synthesis with high chemical yield and enantioselectivity (Soloshonok et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid has been explored in detail through various studies. Techniques such as vibrational spectra analysis, potential energy distribution, and quantum chemical computations have been employed to understand its structure and properties (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Chemical Reactions and Properties
The chemical reactions involving 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid highlight its reactivity and application potential in various fields. The compound's amino and carboxy groups enable the formation of tetrazole-containing derivatives, showcasing its versatility in chemical modifications (Putis, Shuvalova, & Ostrovskii, 2008).
科学的研究の応用
1. Asymmetric Synthesis
- Application Summary: This compound is used in the asymmetric synthesis of enantiomerically pure derivatives, which are in high demand as bioisostere of leucine moiety in drug design .
- Methods of Application: The method developed for large-scale preparation employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions. The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .
- Results or Outcomes: The procedure was reproduced several times for consecutive preparation of over 300 g of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .
2. Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, are used in the protection of crops from pests .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. DPP-4 Inhibitors
- Application Summary: Boc-®-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, is used in the preparation of DPP-4 inhibitors, including sitagliptin . These inhibitors effectively regulate blood glucose levels in individuals with type 2 diabetes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The application of this compound in the synthesis of DPP-4 inhibitors has shown promising results in the regulation of blood glucose levels .
4. Synthesis of Heterocyclic Compounds
- Application Summary: 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is used as an active intermediate in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals . It is particularly suitable for the preparation of trifluoromethyl-substituted heterocyclic compounds, such as uracil derivatives, thiazole derivatives, oxazine derivatives, and pyridine derivatives .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of this compound in the synthesis of heterocyclic compounds has expanded the range of available trifluoromethyl-substituted heterocyclic compounds .
5. Synthesis of Chiral α-Tertiary Amines
- Application Summary: Trifluoromethylketimines, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, are used in the enantioselective construction methods of chiral derivatives of α-tertiary amines . These amines are key components of bioactive compounds .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of this compound in the synthesis of chiral α-tertiary amines has shown promising results in the development of vital drugs .
6. Preparation of 4-Trifluoromethyl-1,3-Oxazin-6-Ones
- Application Summary: Ethyl 3-amino-4,4,4-trifluorocrotonate, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, is used in the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of this compound in the synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones has expanded the range of available trifluoromethyl-substituted heterocyclic compounds .
Safety And Hazards
特性
IUPAC Name |
2-amino-4,4,4-trifluoro-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFBWJOBUKKGCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

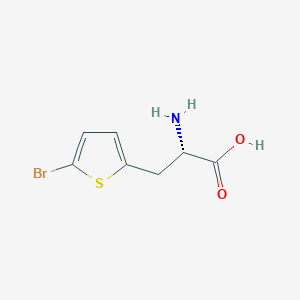
acetic acid](/img/structure/B51367.png)
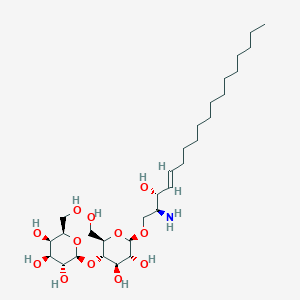
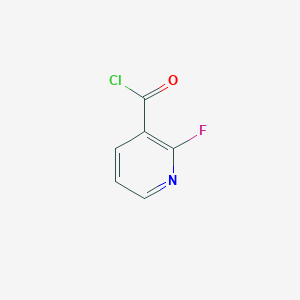
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
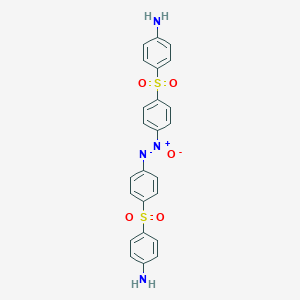
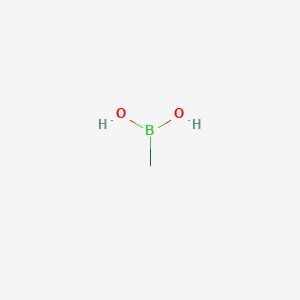
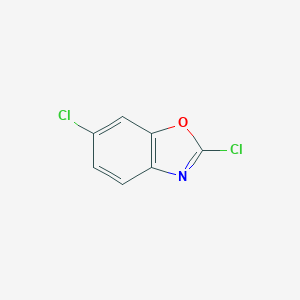
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
